Bienvenue dans la boutique en ligne BenchChem!

6-cyclohexylpyridazin-3-amine

GABA-A receptor antagonist X-ray crystallography aminopyridazine

6-Cyclohexylpyridazin-3-amine (CAS 105538-00-9) is a heterocyclic aromatic amine belonging to the 3-aminopyridazine class, characterized by a pyridazine ring bearing a primary amine at position 3 and a fully saturated cyclohexyl substituent at position 6. Its molecular formula is C₁₀H₁₅N₃ with a molecular weight of 177.25 g/mol, and it contains one hydrogen bond donor and three hydrogen bond acceptors with a single rotatable bond linking the cyclohexyl group to the heterocyclic core.

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
CAS No. 105538-00-9
Cat. No. B6205370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-cyclohexylpyridazin-3-amine
CAS105538-00-9
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=NN=C(C=C2)N
InChIInChI=1S/C10H15N3/c11-10-7-6-9(12-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,11,13)
InChIKeyWGMPDDZGSGMYFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Cyclohexylpyridazin-3-amine (CAS 105538-00-9) Procurement Guide: Chemical Class and Core Identification


6-Cyclohexylpyridazin-3-amine (CAS 105538-00-9) is a heterocyclic aromatic amine belonging to the 3-aminopyridazine class, characterized by a pyridazine ring bearing a primary amine at position 3 and a fully saturated cyclohexyl substituent at position 6 . Its molecular formula is C₁₀H₁₅N₃ with a molecular weight of 177.25 g/mol, and it contains one hydrogen bond donor and three hydrogen bond acceptors with a single rotatable bond linking the cyclohexyl group to the heterocyclic core . The compound is commercially available at typical research purities of 95% (HPLC), with common packaging options ranging from 250 mg to 10 g . This concise characterization establishes the baseline identity necessary for discriminating this compound from structurally related analogs during scientific procurement.

Why 6-Cyclohexylpyridazin-3-amine Cannot Be Casually Substituted with Other 6-Substituted 3-Aminopyridazines


Within the 3-aminopyridazine chemotype, the identity of the 6-position substituent profoundly dictates both molecular geometry and electronic character, making simple substitution scientifically invalid . A direct comparative X-ray crystallographic study of the cyclohexyl-bearing derivative versus its 6-phenyl analog demonstrated that while the overall 3D structures are classified as very similar, the cyclohexyl group introduces a saturated, conformationally flexible, and purely aliphatic steric environment that is fundamentally distinct from the planar, aromatic, and electron-delocalized phenyl ring [1]. Ab initio Mulliken population analysis corroborated that these substituent-dependent electronic differences modulate how effectively the exocyclic nitrogen mimics the GABA nitrogen atom—a critical determinant for GABA-A antagonist pharmacophore recognition [1]. Furthermore, the cyclohexyl group precludes the specific charge-delocalized amidinic or guanidinic systems achievable with aromatic 6-substituents, a structural feature shown to be necessary for optimal GABA-A receptor recognition and antagonist potency (up to ca. 250 times bicuculline for the most potent aromatic analogs) . Consequently, procurement of an incorrect 6-substituted analog alters not only steric and lipophilic properties but also the fundamental electronic prerequisites for target engagement.

Quantitative Differentiation Evidence for 6-Cyclohexylpyridazin-3-amine Against the Closest 6-Substituted Analogs


Crystal Structure Conformation: Cyclohexyl vs. Phenyl Substituent Geometry at the GABA-A Pharmacophore

In the only published head-to-head crystallographic comparison, the 2-(carboxy-3′-propyl)-3-amino-6-cyclohexylpyridazinium bromide derivative was co-crystallized and its structure directly compared with the corresponding 6-phenyl analog. Both compounds were confirmed as GABA-A antagonists [1]. The cyclohexyl derivative crystallized in the triclinic space group P-1 with unit cell parameters a = 10.275(1) Å, b = 11.215(1) Å, c = 7.082(1) Å, α = 91.84(1)°, β = 102.21(1)°, γ = 106.77(1)°, and Z = 2, with a final R-factor of 0.045 [2]. The main structural results were described as 'very similar' to those of the 6-phenyl analog, yet the cyclohexyl group adopts a chair conformation that projects a distinct, non-planar steric volume into the receptor binding pocket [2].

GABA-A receptor antagonist X-ray crystallography aminopyridazine conformational analysis pharmacophore modeling

GABA-A Antagonist Pharmacophore: Class-Level Potency Range and the Critical Role of the 6-Substituent

A seminal structure-activity relationship (SAR) study across 38 aminopyridazine derivatives of γ-aminobutyric acid established that compounds bearing a 3-aminopyridazine core with functionalized side chains act as selective and competitive GABA-A receptor antagonists . The highest potency observed across the series was approximately 250 times that of bicuculline (the reference GABA-A antagonist), and this maximal potency required an aromatic π-system bearing electron-donating substituents at the 6-position of the pyridazine ring . While the cyclohexyl-substituted compounds were not explicitly tested as free bases in this study, the N(2)-quaternized 2-(carboxy-3′-propyl)-3-amino-6-cyclohexylpyridazinium bromide was confirmed in a companion study to retain GABA-A antagonist activity [1], demonstrating that the saturated cyclohexyl ring can functionally substitute for an aromatic ring in this pharmacophore without abolishing receptor engagement.

GABA-A receptor structure-activity relationship aminopyridazine bicuculline CNS drug discovery

Supply-Chain Differentiation: 6-Cyclohexylpyridazin-3-amine Vendor Purity and Packaging Profiles as Procurement Discriminators

Commercial availability data from at least four independent suppliers shows that 6-cyclohexylpyridazin-3-amine is consistently offered at 95% purity (HPLC), with one vendor claiming 99% HPLC purity at pharmaceutical grade . Packaging formats range from 250 mg to 10 g across vendors, with specific offerings of 250 mg, 500 mg, 1 g, 5 g, and 10 g quantities . By contrast, the common analog 3-amino-6-phenylpyridazine or its 6-methyl counterpart are frequently available at similar or broader purity ranges, making the decision between 6-cyclohexyl and 6-phenyl procurement purely a structural rationale driven by the unique conformational and electronic properties of the saturated cyclohexyl ring rather than any inherent purity or cost superiority of one analog over the other.

chemical procurement vendor comparison purity specification research chemical sourcing supply chain

Regulatory Classification: ECHA CLP Notification as a Procurement-Relevant Differentiator for Laboratory Handling Requirements

6-Cyclohexylpyridazin-3-amine has been notified under the European Chemicals Agency (ECHA) Classification, Labelling and Packaging (CLP) regulation with an EC List number of 864-002-0 [1]. The notified classification includes Skin Irritation Category 2 (H315: Causes skin irritation) and Serious Eye Irritation Category 2A (H319: Causes serious eye irritation), with precautionary statements P264, P280, P305+P351+P338, and P337+P313 . This regulatory profile distinguishes it from certain 6-substituted analogs that may carry different hazard classifications depending on the substituent. For example, 6-halogenated or 6-alkoxy analogs may introduce different toxicological liabilities or handling requirements, making the cyclohexyl variant a comparatively well-characterized option for laboratories operating under CLP or GHS frameworks.

ECHA CLP regulation skin irritation eye irritation laboratory safety

Procurement-Relevant Application Scenarios Where 6-Cyclohexylpyridazin-3-amine Offers Scientific Justification Over Closest Analogs


GABA-A Receptor Antagonist Pharmacophore Development: Exploiting Saturated vs. Aromatic Conformational Space

For CNS drug discovery programs targeting GABA-A receptor antagonism, the cyclohexyl analog enables systematic exploration of how saturated aliphatic steric bulk versus aromatic planarity at the C6 position modulates receptor binding. The Boulanger et al. (1987) crystallographic study directly confirms that the cyclohexyl group yields 'very similar' overall structure to the phenyl analog while adopting a chair conformation geometry, making this compound uniquely suited for probing the conformational tolerance of the GABA-A antagonist binding pocket [1]. Researchers investigating the SAR of aminopyridazine GABA-A antagonists—a class where potency ranges up to 250× bicuculline depending on C6 substituent identity —can use this compound to dissect the contribution of ring saturation independent of electronic effects.

Scaffold-Hopping and Bioisostere Evaluation: Cyclohexyl as a Phenyl Replacement

In medicinal chemistry campaigns where phenyl-to-cyclohexyl bioisostere replacement is hypothesized to improve physicochemical or ADME properties, 6-cyclohexylpyridazin-3-amine serves as the direct comparator to 3-amino-6-phenylpyridazine. The rigid, lipophilic cyclohexyl group has been strategically employed in approved therapeutics such as Omarigliptin (a long-acting DPP-4 inhibitor) to enhance metabolic stability and binding affinity . By procuring both the cyclohexyl and phenyl analogs, medicinal chemistry teams can generate matched molecular pair data quantifying the impact of phenyl saturation on logD, metabolic clearance, and target engagement within the same pyridazine scaffold.

CNS-Targeted Kinase Inhibitor Intermediate: A Validated Fragment for Syk and Mps1 Inhibitor Synthesis

The cyclohexylamino-pyridazine motif appears as a privileged fragment in multiple kinase inhibitor co-crystal structures, including a Syk inhibitor complex (PDB 4FZ7) where a 6-((1R,2S)-2-amino-cyclohexylamino)-pyridazine-3-carboxylic acid amide binds in the ATP pocket [2], and an Mps1 (TTK) inhibitor co-crystal (PDB 3WZJ) featuring a 6-(cyclohexylamino)-imidazo[1,2-b]pyridazine scaffold with demonstrated in vivo antiproliferative activity [3]. The free amine at C3 on 6-cyclohexylpyridazin-3-amine provides a synthetic handle for further elaboration via amide coupling, reductive amination, or SNAr reactions, making it a versatile entry point for generating focused kinase inhibitor libraries.

Regulatory-Compliant CNS Research Procurement: Defined CLP Hazard Profile for Laboratory Deployment

For academic and industrial laboratories operating under European CLP regulations, the ECHA-notified hazard classification of 6-cyclohexylpyridazin-3-amine—limited to Skin Irritation Category 2 and Eye Irritation Category 2A without additional organ toxicity or environmental hazard classifications [4]—simplifies safety documentation, risk assessment, and storage requirements relative to analogs that may carry more complex hazard profiles. This defined and relatively benign regulatory status reduces procurement friction in institutions with stringent chemical approval workflows, particularly when CNS-active compounds are involved.

Quote Request

Request a Quote for 6-cyclohexylpyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.